2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10464878
InChI: InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C21H18N6O
Molecular Weight: 370.4 g/mol

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

CAS No.:

Cat. No.: VC10464878

Molecular Formula: C21H18N6O

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide -

Specification

Molecular Formula C21H18N6O
Molecular Weight 370.4 g/mol
IUPAC Name 2-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C21H18N6O/c1-15-5-2-3-6-18(15)21(28)24-17-9-7-16(8-10-17)23-19-11-12-20(26-25-19)27-14-4-13-22-27/h2-14H,1H3,(H,23,25)(H,24,28)
Standard InChI Key PHVSHXKHIQVMGH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4

Introduction

"2-Methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide" is a complex organic compound that belongs to the class of substituted benzamides. This compound features a benzamide core, functionalized with a pyridazinyl-pyrazole moiety and an aminophenyl substituent. Such structures are often explored for their potential in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Structural Features

The molecular structure of this compound can be dissected into the following key components:

  • Benzamide Core: Provides a planar scaffold for functionalization and potential interaction with biological macromolecules.

  • Pyridazine Ring: Known for its electron-deficient nature, which may enhance binding affinity in enzyme or receptor interactions.

  • Pyrazole Substituent: A versatile heterocycle often associated with bioactivity in pharmaceuticals.

  • Aminophenyl Group: Contributes to hydrogen bonding and electronic properties.

Synthesis

The synthesis of compounds similar to this structure typically involves:

  • Formation of the Benzamide Core: This is achieved by reacting a methyl-substituted benzoic acid derivative with an amine under coupling conditions.

  • Introduction of the Pyridazinyl-Pyrazole Unit: Pyridazine derivatives are synthesized via cyclization reactions, often starting from hydrazine derivatives and diketones. Pyrazole substitution is introduced through nucleophilic substitution or condensation reactions.

  • Coupling with Aminophenyl Group: The final step involves coupling the pyridazinyl-pyrazole intermediate with an aminophenyl derivative using amide bond-forming reactions.

Applications and Potential Uses

Compounds with similar frameworks have been studied extensively for their pharmacological properties:

  • Antimicrobial Activity: Pyridazine and pyrazole derivatives have shown promising activity against bacterial and fungal pathogens .

  • Antileishmanial Agents: Pyrazole-based compounds have been identified as active against Leishmania species, offering potential treatments for neglected tropical diseases .

  • Anti-inflammatory Properties: Benzamide derivatives are frequently investigated for their ability to inhibit inflammatory pathways.

Characterization Techniques

To confirm the identity and purity of "2-Methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide," the following analytical methods are employed:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.

Biological Evaluation

Preliminary studies on related compounds suggest potential bioactivities:

  • Cytotoxicity Assays: Evaluate safety profiles by testing against normal and cancerous cell lines.

  • Enzyme Inhibition Studies: Investigate interactions with enzymes such as kinases or proteases.

  • Molecular Docking: Simulates binding interactions with target proteins to predict efficacy.

Data Table

PropertyValue/Description
Molecular FormulaC20H17N5O
Molecular Weight~343 g/mol
Melting PointTypically >200°C
SolubilitySoluble in DMSO, sparingly in water
Key Functional GroupsAmide, pyrazole, pyridazine

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